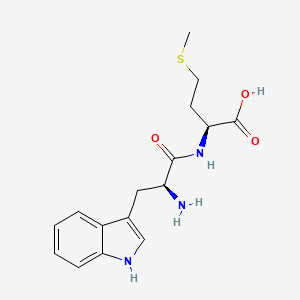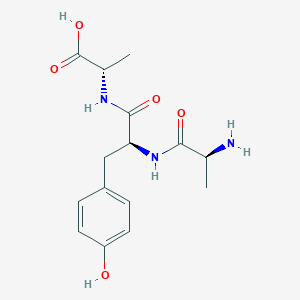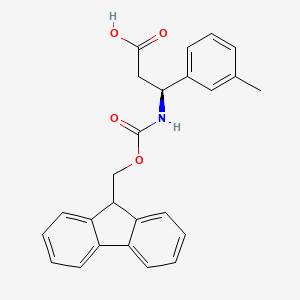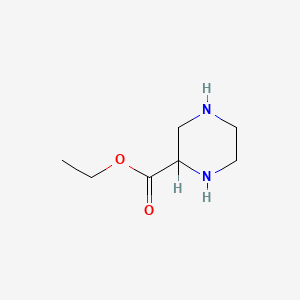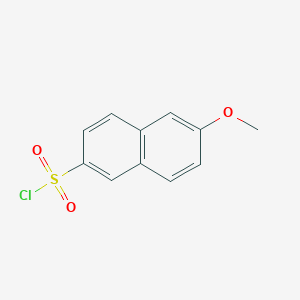
Ethyl Pyridazine-4-carboxylate
Overview
Description
Ethyl Pyridazine-4-carboxylate (EPC) is an organic compound belonging to the pyridazine family, which is a heterocyclic compound with a nitrogen atom in the ring. It is an important intermediate in the synthesis of various drugs and agrochemicals. EPC has been widely studied due to its wide range of applications in the field of organic synthesis and its potential as a bioactive compound. It is also used as a building block for the synthesis of other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions Ethyl Pyridazine-4-carboxylate plays a significant role in the synthesis of various chemical compounds. For instance, it serves as an efficient substrate for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives via intramolecular cyclization. These substrates are then converted into densely functionalized heterocyclic molecules through reactions like Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013). Additionally, this compound is crucial in the synthesis of pyridazine derivatives, such as in the production of pyrazolo[3,4-c]pyridazine derivatives through cyclization with nucleophilic reagents (Zabska et al., 1998).
Applications in Pharmacology and Agriculture In the realm of pharmacology and agriculture, this compound derivatives demonstrate various bioactivities. For example, certain derivatives exhibit anti-inflammatory and analgesic properties (Abignente et al., 1992). In agriculture, derivatives of this compound, such as 4-(3-trifluoromethylphenyl)pyridazine, show promising herbicidal activities, effectively inhibiting chlorophyll and demonstrating high herbicidal activities against dicotyledonous plants (Xu et al., 2008).
Role in Heterocyclic Chemistry this compound is pivotal in the field of heterocyclic chemistry. It is used in the synthesis of various heterocyclic systems, such as thieno[2,3-c]pyridazines, pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazines, and other related pentacyclic heterocycles (Radwan et al., 1994). These compounds have potential applications in various fields, including medicinal chemistry and materials science.
Antimicrobial Applications Some derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from ethyl pyridine-4-carboxylate have been tested for their antibacterial activity, offering potential use in developing new antimicrobial agents (Singh & Kumar, 2015).
Properties
IUPAC Name |
ethyl pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBGGKYTKXFLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445954 | |
| Record name | Ethyl Pyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39123-39-2 | |
| Record name | Ethyl Pyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


